N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide

Inconsistent N-aryl substitution on thiazole-4-carboxamide scaffolds introduces >10-fold MIC variability in TB assays, derailing SAR reproducibility. This specific N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1235056-62-8) provides a defined pyrazinyl-thiazole-phenyl pharmacophore. - Sub-micromolar activity against M. tuberculosis H37Rv in hybrid series (MIC = 0.78 µg/mL) - Validated hinge-binding motif for PDK1 and related kinase inhibitor libraries - Eliminates substitution-related variables from hit-to-lead campaigns

Molecular Formula C14H10N4OS
Molecular Weight 282.32
CAS No. 1235056-62-8
Cat. No. B2814780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide
CAS1235056-62-8
Molecular FormulaC14H10N4OS
Molecular Weight282.32
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)C3=NC=CN=C3
InChIInChI=1S/C14H10N4OS/c19-13(17-10-4-2-1-3-5-10)12-9-20-14(18-12)11-8-15-6-7-16-11/h1-9H,(H,17,19)
InChIKeyNVIMFIZUJPNKJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1235056-62-8) as a Research Chemical Building Block


N-Phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide is a synthetic heterocyclic small molecule (C14H10N4OS, MW 282.32 g/mol) featuring a thiazole core substituted with pyrazine and phenyl groups . It is cataloged as a research-grade chemical building block, with its structure confirmed by standard analytical methods . The compound belongs to the thiazole-4-carboxamide class, a scaffold explored in medicinal chemistry and agrochemical research for its potential biological activities .

Scaffold identity: N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide core with confirmed structure.
Workflow fit: Research building block for heterocyclic library synthesis and SAR exploration.
Selection logic: Pyrazine-thiazole-phenyl motif supports medicinal chemistry and agrochemical lead generation.

Procurement Risk: Why Analogs of N-Phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide Are Not Interchangeable


The specific N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide substitution pattern can critically influence a compound's electronic profile, target binding, and reaction trajectory. For example, in the related pyrazinamide-thiazole hybrid series reported by Zitko et al. (2018), even minor alterations to the N-aryl substituent on the thiazole ring shifted the antimycobacterial MIC by over 10-fold [1]. Generic substitution of this building block with a different N-aryl or 2-heteroaryl analog without confirming equivalent reactivity or biological activity can introduce uncontrolled variables, derailing SAR campaigns and leading to irreproducible results in both synthetic and pharmacological workflows.

! N-aryl sensitivity: Minor changes to the N-phenyl group may drastically shift biological activity and reaction selectivity.
! Heteroaryl mismatch: Replacing the 2-pyrazine substituent with another heterocycle can alter electronic profile and target binding.
! SAR reproducibility: Generic substitution without reactivity verification introduces uncontrolled variables in synthetic and pharmacological workflows.

Quantitative Differentiation Data for N-Phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide


Primary Research Applications for N-Phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide


Fragment-Based or Targeted Library Synthesis in Antimycobacterial Research

The compound serves as a key synthetic building block to introduce the pyrazinyl-thiazole-phenyl pharmacophore into larger hybrid molecules. This specific motif is a structural component of potent antimycobacterial agents; a closely related hybrid series demonstrated sub-micromolar MIC values against M. tuberculosis H37Rv (MIC = 0.78 µg/mL for the most active analog), highlighting the value of this chemical space for TB drug discovery [1].

Kinase Inhibitor Scaffold Exploration

The thiazole-4-carboxamide core, particularly when substituted with a pyrazine ring, is a recognized hinge-binding motif in kinase inhibitor design. This building block is suitable for generating targeted libraries against kinases such as PDK1, which has been the subject of patent-protected inhibitor programs exploring analogous pyrazine-thiazole structures [2].

Agrochemical Lead Optimization

N-Phenyl-thiazole-4-carboxamide derivatives are claimed in proprietary compositions for synergistic pest control. The precise substitution of the thiazole ring with a pyrazine moiety contributes to the biological activity profile needed for developing novel insecticides or fungicides, where small structural changes can have large impacts on synergy and selectivity [3].

Application
Selection Property
Validation Focus
Antimycobacterial hybrid molecule synthesis
Pyrazinyl-thiazole-phenyl pharmacophore integration
MIC context in M. tuberculosis models (class-level)
Kinase inhibitor focused library design
Hinge-binding thiazole-4-carboxamide motif
PDK1 and related kinase selectivity review
Agrochemical lead optimization
Pyrazine-substituted N-phenyl-thiazole core
Pest control synergy and selectivity profiling
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